molecular formula C20H22FN5O B6171888 1-(2-fluorophenyl)-3-{4-[4-(3-methylbutyl)-1H-1,2,3-triazol-1-yl]phenyl}urea CAS No. 1985601-61-3

1-(2-fluorophenyl)-3-{4-[4-(3-methylbutyl)-1H-1,2,3-triazol-1-yl]phenyl}urea

Cat. No.: B6171888
CAS No.: 1985601-61-3
M. Wt: 367.4
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Description

1-(2-fluorophenyl)-3-{4-[4-(3-methylbutyl)-1H-1,2,3-triazol-1-yl]phenyl}urea is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-3-{4-[4-(3-methylbutyl)-1H-1,2,3-triazol-1-yl]phenyl}urea typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, commonly known as the “click” reaction, between an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Urea Formation: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine. This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the isocyanate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-{4-[4-(3-methylbutyl)-1H-1,2,3-triazol-1-yl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced products.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

1-(2-fluorophenyl)-3-{4-[4-(3-methylbutyl)-1H-1,2,3-triazol-1-yl]phenyl}urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-fluorophenyl)-3-{4-[4-(3-methylbutyl)-1H-1,2,3-triazol-1-yl]phenyl}urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and fluorophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluorophenyl)-3-(5-methyl-2-(4-tolylazo)phenyl)urea
  • 1-(3-fluorophenyl)-3-(5-methyl-2-(4-tolylazo)phenyl)urea
  • 1-(2-fluorophenyl)-3-(4-(methylthio)phenyl)urea

Uniqueness

1-(2-fluorophenyl)-3-{4-[4-(3-methylbutyl)-1H-1,2,3-triazol-1-yl]phenyl}urea is unique due to the presence of the triazole ring and the specific substitution pattern on the phenyl rings. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1985601-61-3

Molecular Formula

C20H22FN5O

Molecular Weight

367.4

Purity

95

Origin of Product

United States

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